

TAS2940: A Technical Deep Dive into its Kinase Selectivity Profile

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Compound of Interest

Compound Name: TAS2940

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the kinase selectivity profile of **TAS2940**, a novel, irreversible, brain-penetrable pan-ERBB inhibitor. The document details its inhibitory activity against its primary targets, the ERBB family of receptor tyrosine kinases, and its broader profile against a large panel of kinases. This guide is intended to serve as a critical resource for researchers engaged in oncology drug discovery and development.

Executive Summary

TAS2940 is a potent inhibitor of the ERBB family, particularly HER2 (ERBB2) and EGFR (ERBB1), including various mutant forms that confer resistance to other therapies.[1][2] Its selectivity was rigorously evaluated through enzymatic kinase assays against a wide panel of kinases.[3][4] The primary findings indicate that **TAS2940** exhibits high selectivity for HER2 and EGFR, effectively inhibiting their phosphorylation and the growth of cancer cells with ERBB aberrations.[3][5] While comprehensive quantitative data from the full kinome scan against 257 kinases is not publicly available in tabular format, the kinome inhibition plot from primary research demonstrates a highly selective profile.[3] This document compiles the available quantitative data, outlines the likely experimental methodologies employed, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Kinase Inhibition Profile

The inhibitory activity of **TAS2940** has been quantified against its primary targets, including wild-type and various mutant forms of HER2 and EGFR. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency.

Table 1: TAS2940 Inhibitory Activity against HER2 Kinase Variants

Kinase Target	IC50 (nM)
HER2 (Wild-Type)	5.6
HER2 V777L	2.1
HER2 A775_G776insYVMA	1.0
Data sourced from MedchemExpress.[1]	

Table 2: TAS2940 Cellular IC50 Values against Engineered MCF10A Cell Lines

Cell Line Expressing	IC50 (nM)
MCF10A_HER2	2.27
MCF10A_HER2/S310F	1.98
MCF10A_HER2/L755S	3.74
MCF10A_HER2/V777L	1.54
MCF10A_HER2/V842I	3.28
MCF10A_HER2/insYVMA	1.91
MCF10A_EGFR	9.38
MCF10A_EGFR (EGF+)	0.804
MCF10A_EGFR/V769_D770insASV	5.64
MCF10A_EGFR/D770_N771insSVD	2.98
Data sourced from MedchemExpress.[6]	

Broad Kinome Selectivity Profile

The kinase selectivity of **TAS2940** was assessed against a panel of 257 kinases by Carina Biosciences.^[4] The results from the primary publication are presented as a kinome inhibition plot, which visually demonstrates high selectivity for EGFR and HER2.^[3] In the absence of the full numerical dataset, this plot indicates that very few other kinases are significantly inhibited at concentrations where EGFR and HER2 are potently targeted. This high degree of selectivity is a critical attribute for minimizing off-target toxicities.

Experimental Protocols

The selectivity of **TAS2940** was determined using established biochemical kinase assays.^{[3][4]} The following sections provide detailed, generalized methodologies for the key types of assays likely employed in the characterization of **TAS2940**.

Principle of Kinase Assays

Biochemical kinase assays are designed to measure the enzymatic activity of a kinase, which is its ability to transfer a phosphate group from ATP to a specific substrate (a peptide or protein). An inhibitor's potency is determined by quantifying the reduction in this enzymatic activity at various inhibitor concentrations. The primary assays mentioned in the context of **TAS2940**'s evaluation are the ADP-Glo, Mobility Shift, and IMAP assays.^{[3][4]}

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a universal assay applicable to virtually any kinase.

Protocol:

- Kinase Reaction:
 - Prepare a reaction mixture in a multiwell plate containing the kinase, its specific substrate, ATP, and the kinase reaction buffer.
 - Add **TAS2940** at various concentrations to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

- Initiate the reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
- ATP Depletion:
 - Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.
 - Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Detection:
 - Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP produced in the first step into ATP.
 - The newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal.
 - Incubate at room temperature for 30-60 minutes to stabilize the signal.
- Data Acquisition:
 - Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
 - Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mobility Shift Kinase Assay (MS-Kinase)

This assay format relies on the change in electrophoretic mobility of a substrate upon phosphorylation. A fluorescently labeled peptide substrate is used, and the phosphorylated and non-phosphorylated forms are separated and quantified.

Protocol:

- Kinase Reaction:
 - Set up the kinase reaction as described in the ADP-Glo assay, but using a fluorescently labeled peptide substrate.
 - Incubate with varying concentrations of **TAS2940**.
- Reaction Termination:
 - Stop the reaction by adding a termination buffer, which typically contains a chelating agent like EDTA to sequester Mg^{2+} , a necessary cofactor for kinases.
- Electrophoretic Separation:
 - Load the reaction products onto a microfluidic chip or an agarose/polyacrylamide gel.
 - Apply an electric field. The negatively charged phosphate group added during phosphorylation causes the substrate to migrate differently than its non-phosphorylated counterpart.
- Data Acquisition and Analysis:
 - Detect the fluorescent signals of the separated phosphorylated and non-phosphorylated substrates.
 - Quantify the signal intensity for each species. The percentage of phosphorylation is calculated as the ratio of the phosphorylated product signal to the total substrate signal.
 - Determine IC_{50} values by analyzing the inhibition of substrate phosphorylation across the range of **TAS2940** concentrations.

IMAP (Immobilized Metal Affinity-based Phosphorescence) Assay

This homogeneous assay is based on the high-affinity binding of phosphate groups to nanoparticles coated with trivalent metal ions.

Protocol:

- Kinase Reaction:
 - Perform the kinase reaction in a multiwell plate using a fluorescently labeled substrate peptide and varying concentrations of **TAS2940**.
- Binding Reaction:
 - Add the IMAP Binding Solution to the wells. This solution contains the metal-coated nanoparticles.
 - The phosphorylated fluorescent substrate binds to the nanoparticles.
 - Incubate at room temperature, protected from light, for at least 60 minutes.
- Fluorescence Polarization (FP) Reading:
 - When the small, rapidly tumbling phosphorylated peptide binds to the large nanoparticle complex, its rate of molecular rotation slows dramatically.
 - Measure the fluorescence polarization of the solution in a suitable plate reader. The increase in polarization is directly proportional to the amount of phosphorylated substrate.
- Data Analysis:
 - Calculate the extent of the kinase reaction based on the change in fluorescence polarization.
 - Determine the IC₅₀ values for **TAS2940** by plotting the inhibition of the FP signal against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

ERBB Signaling Pathway

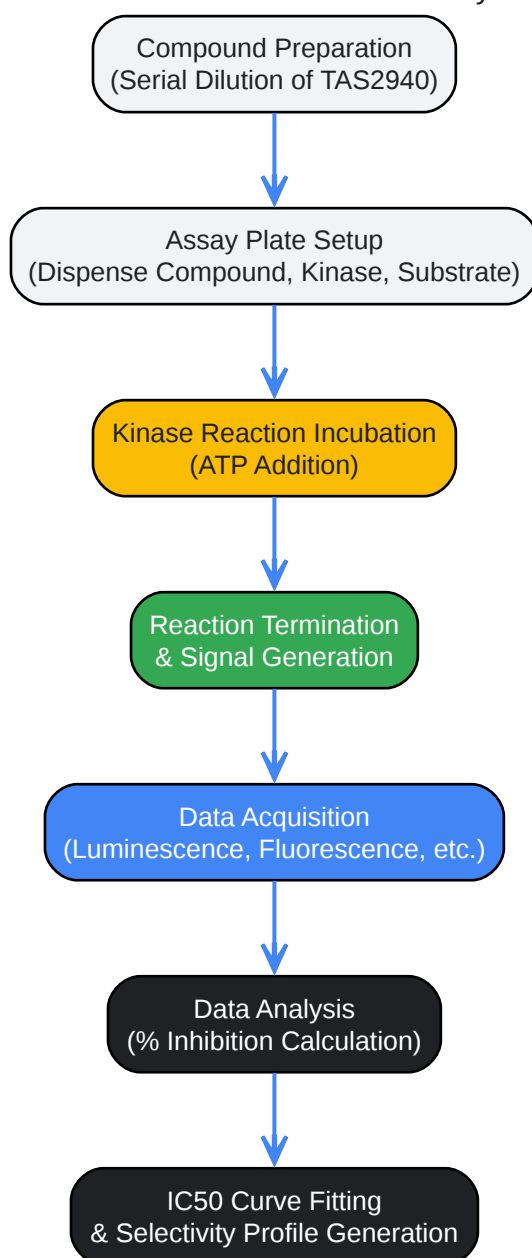
TAS2940 is a pan-ERBB inhibitor, primarily targeting EGFR (ERBB1) and HER2 (ERBB2). These receptor tyrosine kinases are crucial nodes in signaling pathways that regulate cell proliferation, survival, and differentiation. The diagram below illustrates the simplified ERBB signaling cascade and the point of inhibition by **TAS2940**.

Caption: Simplified ERBB signaling cascade showing inhibition of EGFR and HER2 by **TAS2940**.

Experimental Workflow for Kinase Selectivity Profiling

The process of determining the selectivity profile of a kinase inhibitor like **TAS2940** involves a systematic workflow. The diagram below outlines the key steps, from initial assay setup to final data analysis.

General Workflow for Kinase Selectivity Profiling



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